N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the cyclization of an appropriate precursor. One common method starts with the reaction of an ortho-substituted aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the indole ring . The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using recyclable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
N-ethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
663167-47-3 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-ethyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C15H14N2O2/c1-2-16-13(18)9-17-12-8-4-6-10-5-3-7-11(14(10)12)15(17)19/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
MNZCWACXYSFGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.